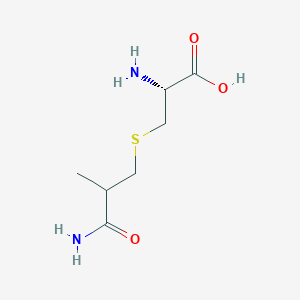
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine: is a specialized compound with a unique structure that includes an amino group, a methyl group, and a cysteine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening may be employed to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions: S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
- S-(3-Amino-2-methyl-3-oxopropyl) ethanethioate
- 2-Methyl-2-propanyl (3-amino-2-methyl-3-oxopropyl)carbamate
Comparison: S-(3-Amino-2-methyl-3-oxopropyl)-L-cysteine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66345-52-6 |
|---|---|
Molekularformel |
C7H14N2O3S |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-amino-2-methyl-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H2,9,10)(H,11,12)/t4?,5-/m0/s1 |
InChI-Schlüssel |
KXBHWBQXRZKERP-AKGZTFGVSA-N |
Isomerische SMILES |
CC(CSC[C@@H](C(=O)O)N)C(=O)N |
Kanonische SMILES |
CC(CSCC(C(=O)O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


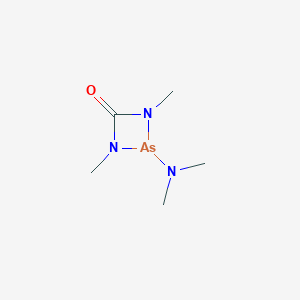



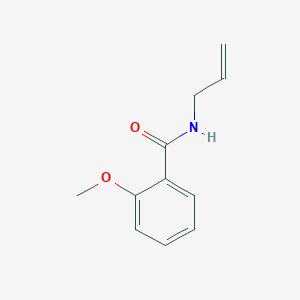


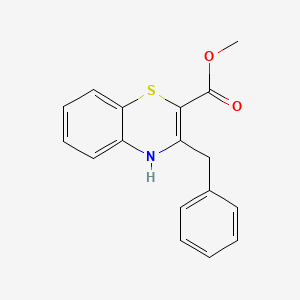



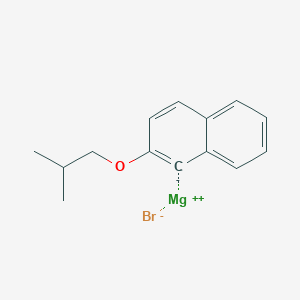
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
